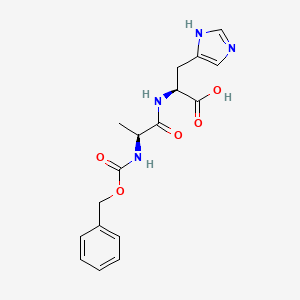

Z-Ala-his-OH

説明

“Z-Ala-his-OH” is a dipeptide with the amino acids alanine and histidine . It is often used in peptide synthesis .

Molecular Structure Analysis

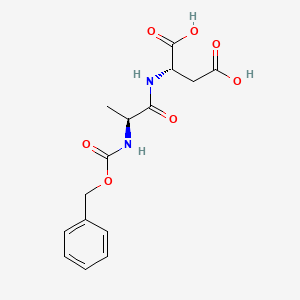

The molecular structure of “Z-Ala-his-OH” is complex. The empirical formula is C14H18N2O5 . More detailed information about its structure can be found in various databases .

Chemical Reactions Analysis

The chemical reactions involving “Z-Ala-his-OH” are complex and involve several steps. For instance, one study showed that the use of peptide ligands can stop the Cu (Aβ)-induced ROS production . Another study discussed the formation of a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group using dicyclohexylcarbodiimide .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Z-Ala-his-OH” are complex. The molecular weight is 294.30 . More detailed information about its physical and chemical properties can be found in various databases .

科学的研究の応用

Biocatalysis and Dipeptide Synthesis

Z-Ala-His-OH can be synthesized efficiently using papain immobilized onto magnetic nanocrystalline cellulose (PA@MNCC) in deep eutectic solvents (DESs) . DESs as reaction media promote the synthesis of Z-Ala-His, with a yield of 68.4%, surpassing that of free papain (63.3%). This biocatalyst offers potential for large-scale production of dipeptides .

Antioxidant Activity

Amino acids within Z-Ala-His-OH, such as Tyr, Phe, Pro, Ala, His, and Leu, contribute to its antioxidant potential . These properties make it relevant in functional foods, nutraceuticals, and health supplements.

将来の方向性

The future directions of “Z-Ala-his-OH” research are promising. For instance, one study discussed the potential of the Ala-His-His peptide as a scaffold to remove and redox silence copper ions from the Alzheimer’s-Related Aβ Peptide . Another direction could be the development of new photosensitizers with enhanced tumor selectivity .

作用機序

Target of Action

Z-Ala-his-OH, also known as Z-Ala Prolinal, is a dipeptide that primarily targets the enzyme Prolyl endopeptidase Pep . This enzyme is found in the bacterium Myxococcus xanthus .

Mode of Action

It is known that dipeptides can interact with their targets through various mechanisms, including competitive inhibition, allosteric modulation, and direct binding . The interaction between Z-Ala-his-OH and its target enzyme could lead to changes in the enzyme’s activity, thereby affecting the biochemical processes in which the enzyme is involved .

Biochemical Pathways

Given its target, it is likely that z-ala-his-oh influences the pathways involving prolyl endopeptidase pep . This enzyme plays a role in the breakdown of proline-containing peptides, suggesting that Z-Ala-his-OH could affect peptide metabolism .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of Z-Ala-his-OH’s action depend on its interaction with Prolyl endopeptidase Pep . By influencing this enzyme’s activity, Z-Ala-his-OH could potentially affect various cellular processes, including peptide metabolism .

Action Environment

The action, efficacy, and stability of Z-Ala-his-OH can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells . .

特性

IUPAC Name |

(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5/c1-11(20-17(25)26-9-12-5-3-2-4-6-12)15(22)21-14(16(23)24)7-13-8-18-10-19-13/h2-6,8,10-11,14H,7,9H2,1H3,(H,18,19)(H,20,25)(H,21,22)(H,23,24)/t11-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPCRFFMGCXYQW-FZMZJTMJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Ala-his-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

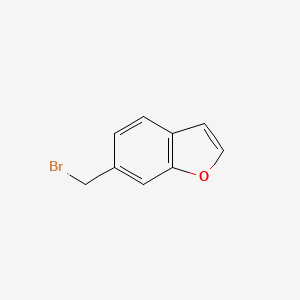

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanedioic Acid](/img/structure/B3284902.png)

![2-({[(Propan-2-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B3284911.png)

![4-[(1S)-1-Amino-2-hydroxyethyl]phenol](/img/structure/B3284950.png)

![(2S)-2-(benzylamino)-3-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B3284961.png)